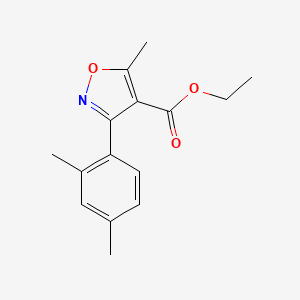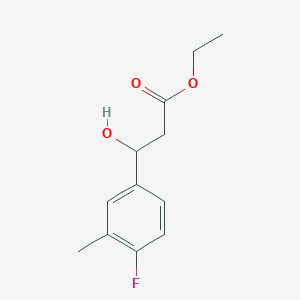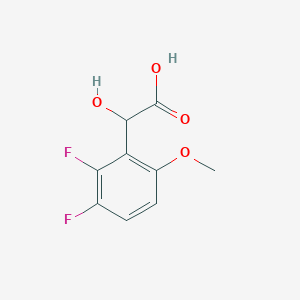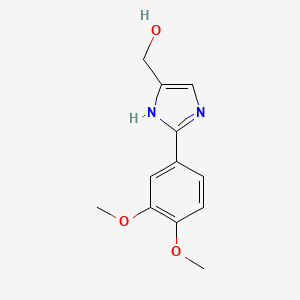![molecular formula C16H17BrN4O2 B13684727 N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline](/img/structure/B13684727.png)
N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline is a complex organic compound that belongs to the class of azobenzenes Azobenzenes are characterized by the presence of a diazenyl group (-N=N-) attached to two phenyl rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline typically involves a multi-step process. One common method starts with the diazotization of 4-nitroaniline to form the corresponding diazonium salt. This intermediate is then coupled with N-ethyl-N-(2-bromoethyl)aniline under controlled conditions to yield the target compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a suitable solvent like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The diazenyl group can be reduced to form corresponding hydrazine derivatives.
Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the bromoethyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted aniline derivatives.
科学的研究の応用
N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The diazenyl group can undergo isomerization, leading to changes in the compound’s conformation and its ability to bind to specific targets. This can result in the modulation of various biochemical pathways, influencing cellular functions and responses.
類似化合物との比較
Similar Compounds
4-(4-nitrophenylazo)aniline: Similar in structure but lacks the bromoethyl and ethyl groups.
N-(p-Nitrophenethyl)aniline: Contains a nitrophenyl group but differs in the positioning of the substituents.
Uniqueness
N-(2-Bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline is unique due to the presence of both bromoethyl and nitrophenyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its interactions with biological targets make it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C16H17BrN4O2 |
|---|---|
分子量 |
377.24 g/mol |
IUPAC名 |
N-(2-bromoethyl)-N-ethyl-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H17BrN4O2/c1-2-20(12-11-17)15-7-3-13(4-8-15)18-19-14-5-9-16(10-6-14)21(22)23/h3-10H,2,11-12H2,1H3 |
InChIキー |
CKHNMQGWFJTOFK-UHFFFAOYSA-N |
正規SMILES |
CCN(CCBr)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Oxazolo[4,5-C]quinolin-2(3H)-one hydrochloride](/img/structure/B13684645.png)

![4'-Bromo-7'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13684656.png)


![(S)-N-[(S)-3-[4-(Benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-2-(Boc-amino)-3,3-dimethylbutanamide](/img/structure/B13684671.png)




![6,6'-Dioctyl-3,3'-bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13684711.png)



